molecular formula C11H9NO2 B2871211 2-Hydroxy-1-naphthaldehyde oxime CAS No. 7470-09-9

2-Hydroxy-1-naphthaldehyde oxime

Cat. No.: B2871211
CAS No.: 7470-09-9
M. Wt: 187.19 g/mol
InChI Key: VPTYRUGUZUYAGZ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthaldehyde oxime (CAS: Not explicitly provided in evidence) is an oxime derivative of 2-hydroxy-1-naphthaldehyde, characterized by a naphthalene backbone substituted with hydroxyl and oxime functional groups. Oximes are widely studied for their chelating properties, coordination chemistry, and applications in analytical and industrial processes. For instance, oximes like di(1H-tetrazol-5-yl) methanone oxime exhibit stability via hydrogen bonding , suggesting similar intermolecular interactions may influence this compound’s properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-naphthaldehyde oxime can be synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in a methanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1-naphthaldehyde oxime is a chemical compound with diverse applications, particularly in chemical synthesis and analysis. It is synthesized from aryl aldehydes using hydroxylamine hydrochloride with high efficiency in mineral water at room temperature .

Applications

  • Merrifield-Type Synthesis: 2-Hydroxy-1-naphthaldehyde is used to determine free amino acid groups in polymers in Merrifield-type synthesis .
  • Precursor in chemical synthesis: this compound is a precursor to 1,2,8-trisubstituted naphthalenes . Varvounis and co-workers oxidized this compound with lead(IV) acetate (LTA) in THF to produce naphtho[1,8-de][1,2]oxazin-4-ol .
  • Ligand in Metal Complexes: Oximes, including this compound, can serve as ligands in the formation of different metal complexes .
  • Synthesis of Spiro Compounds: this compound can be oxidized to form spiro compounds, which have applications in various fields .

Case Studies

  • Synthesis of Aryl Oximes: In a study, aryl aldehyde compounds and NH2OH.HCl were placed in a reaction vessel at room temperature, and a mineral water/methanol solvent mixture was added. The reaction's progress was monitored using TLC analysis. This method was used to convert 2-hydroxy-1-naphthaldehyde to this compound with an 83% yield within 5 minutes .
  • Oxidation Reactions: this compound can be oxidized with lead(IV) acetate to yield naphtho[1,8-de][1,2]oxazine and a spiro dimer .
  • Alternative Synthesis Methods: O-benzylation of 2-hydroxy-1-naphthaldehyde, followed by a ring-opening reaction, leads to the formation of a precursor compound .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-naphthaldehyde oxime involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the hydroxyimino and hydroxyl groups, which can coordinate with metal ions, leading to the formation of stable chelates. These interactions are crucial for its applications in sensing and catalysis .

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related oximes, emphasizing thermal stability, toxicity, and physicochemical properties.

Thermal Stability and Structural Features

a. Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) These tetrazole-based oximes, reported by Shreeve et al., decompose at 288.7 °C and 247.6 °C, respectively. Their stability is attributed to extensive hydrogen bonding within single-molecule frameworks . In contrast, Compound 4 (orthorhombic space group Pbc2) has a density of 1.675 g·cm⁻³, comparable to crystalline oximes but lacks decomposition data for direct comparison .

Table 1: Thermal and Structural Comparison

Compound Decomposition Temp. (°C) Density (g·cm⁻³) Key Stabilizing Feature
Di(1H-tetrazol-5-yl) methanone oxime 288.7 N/A Hydrogen bonding
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 N/A Hydrogen bonding
Compound 4 N/A 1.675 Crystalline framework

Toxicity Profiles

a. 4-Methylpentan-2-one Oxime (CAS 105-44-2)
Classified under CLP criteria as:

  • Acute Tox. 4 (H302) : Harmful if swallowed.
  • Skin Irrit. 2 (H315) : Causes skin irritation.
  • Eye Irrit. 2 (H319) : Causes eye irritation .

b. Phosgene Oxime (CX)
A highly toxic urticant used historically as a chemical warfare agent. It causes immediate tissue damage, penetrating clothing and surgical gear. Toxicity includes erythema, wheals, and systemic effects via inhalation or dermal exposure .

Table 2: Toxicity Comparison

Compound Hazard Classification/Effects Key Risks
4-Methylpentan-2-one oxime Acute Tox. 4, Skin/Eye Irrit. 2 Swallowing, skin/eye contact
Phosgene oxime Corrosive, urticant Tissue damage, inhalation toxicity

Physicochemical Properties

a.

b. Phosgene Oxime
Boiling point: 128–130 °C ; vapor pressure: 11.7 mmHg at 20 °C . These properties contrast with lower volatility in aromatic oximes like 2-hydroxy-1-naphthaldehyde derivatives.

Key Research Findings

  • Hydrogen Bonding vs.
  • Toxicity Trends : Aliphatic oximes (e.g., 4-methylpentan-2-one oxime) exhibit moderate toxicity, whereas warfare agents like phosgene oxime highlight extreme hazards .

Biological Activity

2-Hydroxy-1-naphthaldehyde oxime, a compound derived from the naphthalene family, has garnered interest in various fields of chemistry and biology due to its potential applications in medicinal chemistry, sensor development, and catalysis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

This compound can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction typically yields a high percentage of the desired oxime under optimized conditions, often exceeding 80% yield within a short reaction time .

Anticancer Properties

Research indicates that derivatives of naphthalenediols, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells such as those found in malignant melanoma and breast cancer . The mechanism often involves oxidative stress induction and apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory effects against various bacterial strains. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is postulated as a mechanism for its antimicrobial action .

Chemosensing Applications

One notable application of this compound is its use as a selective chemosensor for detecting cyanide ions (CN−). When exposed to CN−, the compound undergoes a significant fluorescence change, allowing for sensitive detection of this toxic anion in environmental samples . This property highlights its utility in environmental monitoring and safety applications.

Case Studies

StudyFindings
Varvounis et al. (2023)Demonstrated the oxidative cyclization of this compound with lead(IV) acetate, yielding naphtho[1,8-de][1,2]oxazine derivatives which showed promising biological activity .
Supsana et al. (2000)Reported on the one-pot synthesis of isomeric naphtho[1,2-d]isoxazole 2-oxide from this compound, indicating potential applications in drug development due to its structural versatility .
ResearchGate Publication (2016)Highlighted the use of this compound as a building block for sensors in supramolecular chemistry, emphasizing its role in molecular recognition processes .

The biological activities attributed to this compound can be explained through several mechanisms:

  • Oxidative Stress Induction : The compound's ability to generate reactive oxygen species (ROS) can lead to cellular damage in cancer cells, promoting apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial metabolism, thereby exerting antimicrobial effects.
  • Fluorescence Modulation : The interaction with metal ions or anions alters its electronic structure, resulting in measurable fluorescence changes used for detection purposes.

Properties

CAS No.

7470-09-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(hydroxyiminomethyl)naphthalen-2-ol

InChI

InChI=1S/C11H9NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12-14/h1-7,13-14H

InChI Key

VPTYRUGUZUYAGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)O

solubility

not available

Origin of Product

United States

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